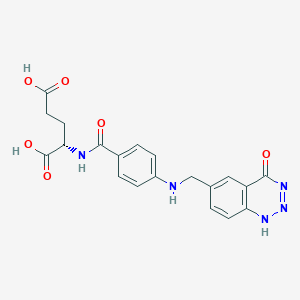
2-Aza-2-desamino-5,8-dideazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aza-2-desamino-5,8-dideazafolic acid (DDF) is a folate analog that has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. As a result, DDF has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models.
Mechanism of Action
2-Aza-2-desamino-5,8-dideazafolic acid exerts its anti-tumor activity by inhibiting the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Aza-2-desamino-5,8-dideazafolic acid binds to the active site of TS and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis and leading to cell death.
Biochemical and Physiological Effects:
2-Aza-2-desamino-5,8-dideazafolic acid has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to be effective in combination with other chemotherapeutic agents in enhancing their anti-tumor activity. 2-Aza-2-desamino-5,8-dideazafolic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Aza-2-desamino-5,8-dideazafolic acid in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-Aza-2-desamino-5,8-dideazafolic acid is its specificity for TS. While this makes it a potent inhibitor of DNA synthesis, it may also limit its effectiveness in certain types of cancer cells that do not rely heavily on TS for their growth and proliferation.
Future Directions
There are several potential future directions for research on 2-Aza-2-desamino-5,8-dideazafolic acid. One area of interest is the development of more potent and selective TS inhibitors based on the structure of 2-Aza-2-desamino-5,8-dideazafolic acid. Another area of interest is the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other chemotherapeutic agents may be explored further in clinical trials to determine its efficacy and safety in treating various types of cancer.
Synthesis Methods
2-Aza-2-desamino-5,8-dideazafolic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the precursor molecules. The final product can be obtained in high yield and purity using this method.
Scientific Research Applications
2-Aza-2-desamino-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. 2-Aza-2-desamino-5,8-dideazafolic acid has also been shown to be effective in combination with other chemotherapeutic agents, such as 5-fluorouracil, in enhancing their anti-tumor activity.
properties
CAS RN |
140410-01-1 |
|---|---|
Product Name |
2-Aza-2-desamino-5,8-dideazafolic acid |
Molecular Formula |
C20H19N5O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |
InChI Key |
YKORUANEKZOBMT-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
synonyms |
2-aza-2-desamino-5,8-dideazafolic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




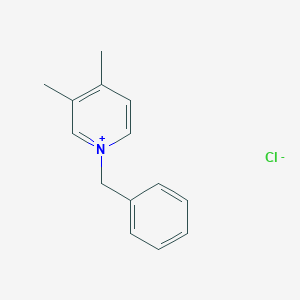

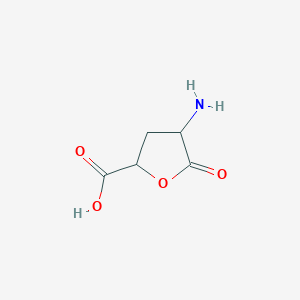
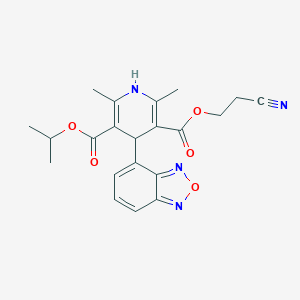
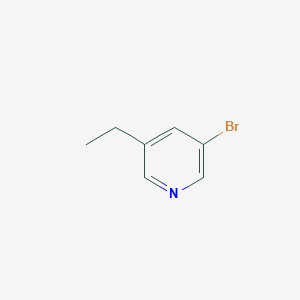


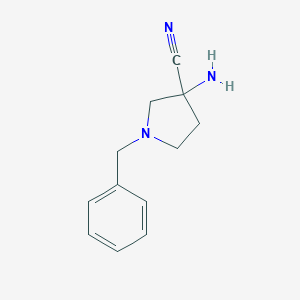

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

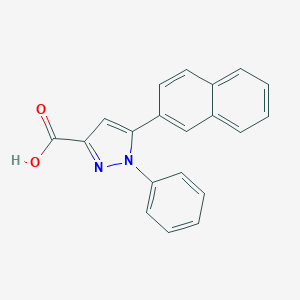
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)